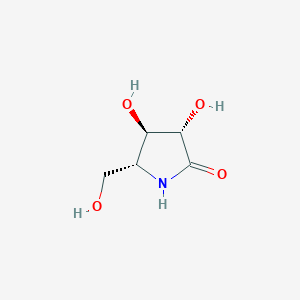

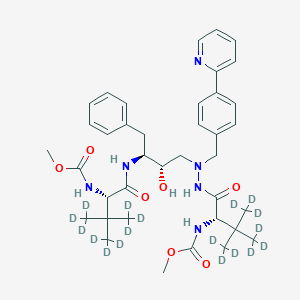

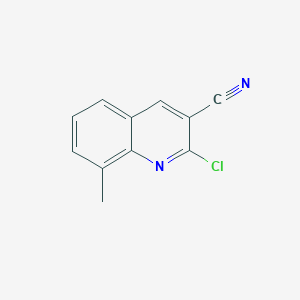

![molecular formula C20H23ClN2O3S B148632 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide CAS No. 902523-58-4](/img/structure/B148632.png)

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide” can be predicted using computational methods. For instance, its molecular weight is 406.9 g/mol . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Aplicaciones Científicas De Investigación

ML261: A Comprehensive Analysis of Scientific Research Applications:

Inhibition of Hepatic Lipid Droplets Formation

ML261 has been identified as a potent inhibitor of hepatic lipid droplets formation, with an IC50 value of 69.7 nM. This property is particularly significant in the study of non-alcoholic fatty liver disease (NAFLD) , which is characterized by the accumulation of fat in liver cells . By inhibiting the formation of lipid droplets, ML261 serves as a valuable tool for researchers exploring the mechanisms and potential treatments for NAFLD.

Research on Inflammation

The compound’s ability to affect lipid metabolism suggests that it may also have implications in the study of inflammatory processes . Since lipid accumulation can be associated with inflammatory responses, ML261’s inhibitory action could provide insights into how inflammation is regulated and how it can be modulated in various diseases .

Species-Specific Effects

Interestingly, ML261 appears to exhibit species-specific effects. While it blocks lipid droplet formation in murine AML-12 hepatocytes, it does not affect lipid droplet formation in HuH7 or primary human hepatocytes . This specificity could lead to more targeted research applications and help understand species differences in lipid metabolism.

Understanding Lipid Droplet Biology

Beyond its disease-related applications, ML261 can contribute to the fundamental understanding of lipid droplet biology. By studying how ML261 inhibits lipid droplet formation, researchers can uncover the underlying molecular mechanisms that govern this cellular process.

Note: The information provided here is based on available research data and may not cover all possible applications of ML261. Further research may reveal additional uses for this compound.

Mecanismo De Acción

Target of Action

The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, ML261 can influence lipid metabolism and related diseases.

Mode of Action

ML261 acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.

Biochemical Pathways

The biochemical pathway primarily affected by ML261 is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, ML261 disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The inhibition of hepatic lipid droplets formation by ML261 can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .

Action Environment

The efficacy and stability of ML261 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.

Propiedades

IUPAC Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXYXASQJMULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | |

CAS RN |

902523-58-4 | |

| Record name | 902523-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the mechanism of action of ML261?

A: While the provided research papers do not specifically investigate the mechanism of action of ML261, one study explores the synthesis of ML261 and its analogs. [, ] Further research is needed to elucidate the specific interactions of ML261 with its biological targets and the resulting downstream effects.

Q2: What is the structural characterization of ML261?

A: The full chemical name of ML261 is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing ML261 are also not available in the provided literature.

Q3: Has ML261 been studied in the context of cancer?

A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve ML261.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

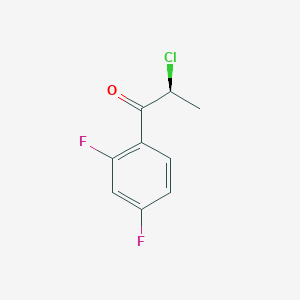

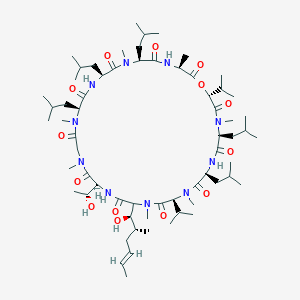

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)